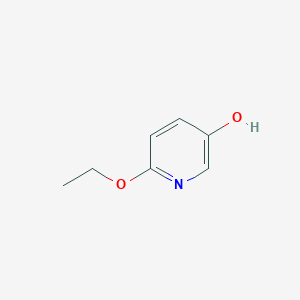

6-Ethoxypyridin-3-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

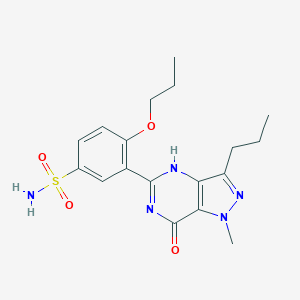

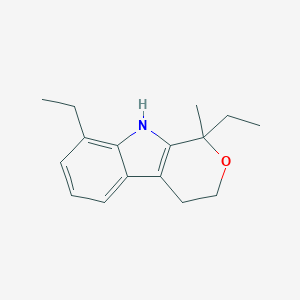

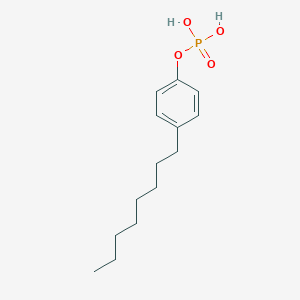

6-Ethoxypyridin-3-ol is a chemical compound with the molecular formula C7H9NO2 . It is used in various applications in the chemical industry .

Molecular Structure Analysis

The molecular structure of 6-Ethoxypyridin-3-ol is represented by the InChI code1S/C7H9NO2/c1-2-10-7-4-3-6(9)5-8-7/h3-5,9H,2H2,1H3 . The molecular weight of the compound is 139.15 . Physical And Chemical Properties Analysis

6-Ethoxypyridin-3-ol is a solid at room temperature . The storage temperature is between 2-8°C .Applications De Recherche Scientifique

FLAP Inhibition and Asthma Treatment

One significant application of 6-Ethoxypyridin-3-ol derivatives is in the development of 5-lipoxygenase-activating protein (FLAP) inhibitors. A potent FLAP inhibitor, AM803, now GSK2190915, was developed which demonstrated extended pharmacodynamic effects in a rodent bronchoalveolar lavage model and has completed phase 1 clinical studies in healthy volunteers, undergoing phase 2 trials in asthmatic patients (Stock et al., 2011).

Alpha(v)beta(3) Receptor Antagonism

Another application is seen in the field of osteoporosis treatment. Derivatives of 6-Ethoxypyridin-3-ol have been identified as potent and selective antagonists of the alpha(v)beta(3) receptor, exhibiting significant efficacy in in vivo models of bone turnover and selected for clinical development (Hutchinson et al., 2003).

Kinetics of Thermal Decomposition

Research on the kinetics of thermal decomposition of derivatives of 6-Ethoxypyridin-3-ol, such as 2-ethoxypyridine and 3-ethoxypyridazine, has been conducted. These studies focused on the electronic effects and π-bond order influencing the reaction rates (Al-Awadi & Taylor, 1986).

Antioxidant Properties

Derivatives with an ethyl radical sterically shielding the hydroxyl group were synthesized to investigate the radical scavenging and antioxidant properties, establishing correlations between these properties and the structural features of the resulting intermediates (Semenov et al., 2020).

Applications in Catalysis

The coordination compounds of terpyridines, a category to which 6-Ethoxypyridin-3-ol derivatives belong, have applications in various fields such as materials science, biomedicinal chemistry, and organometallic catalysis, including reactions like artificial photosynthesis and biochemical transformations (Winter et al., 2011).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

6-ethoxypyridin-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-2-10-7-4-3-6(9)5-8-7/h3-5,9H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBEYKPDYKSDPNA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=C(C=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20555340 |

Source

|

| Record name | 6-Ethoxypyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20555340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Ethoxypyridin-3-ol | |

CAS RN |

116178-39-3 |

Source

|

| Record name | 6-Ethoxypyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20555340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-[[[Dimethyl-[3-(2-prop-2-enoyloxyethoxy)propyl]silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethyl prop-2-enoate](/img/structure/B49533.png)